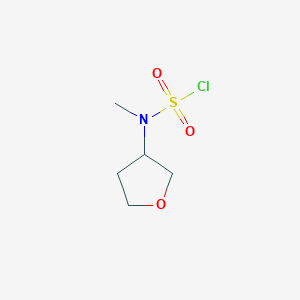

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride

Übersicht

Beschreibung

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a chemical compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol . It is characterized by the presence of a sulfamoyl chloride group attached to a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride typically involves the reaction of N-methyl-N-(oxolan-3-yl)amine with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form N-methyl-N-(oxolan-3-yl)sulfonamide and hydrochloric acid.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Hydrolysis: Water or aqueous sodium hydroxide (NaOH) is used as the reagent.

Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

N-methyl-N-(oxolan-3-yl)sulfonamide: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Applications:

Research indicates that sulfamoyl chloride derivatives are being explored as potential antiviral agents. For instance, studies have shown that modifications to the sulfamoyl group can enhance the efficacy of compounds against viruses such as hepatitis B . The incorporation of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride into drug formulations may improve pharmacological profiles due to its ability to interact with viral proteins.

Cancer Research:

The compound has been investigated for its role in developing inhibitors targeting specific cancer pathways. For example, it has been utilized in the synthesis of histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression . The unique oxolane moiety may contribute to the selectivity and potency of these inhibitors.

Agrochemical Applications

Pesticide Development:

this compound serves as an intermediate in the synthesis of novel agrochemicals. Its ability to form stable bonds with various organic molecules allows for the development of new pesticides that can target specific pests while minimizing environmental impact. The compound's reactivity can be harnessed to create more effective formulations that require lower application rates.

Herbicide Formulations:

The compound's properties make it suitable for use in herbicides, particularly those designed to inhibit specific metabolic pathways in plants. By modifying its structure, researchers can create herbicides that are both effective and selective, reducing harm to non-target species.

Case Studies

Wirkmechanismus

The mechanism of action of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride primarily involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity is exploited in various synthetic applications to introduce sulfonamide functionality into target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methyl-N-(oxolan-3-yl)sulfonamide

- N-methyl-N-(oxolan-3-yl)sulfamide

- N-methyl-N-(oxolan-3-yl)sulfonyl chloride

Uniqueness

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form stable sulfonamide derivatives sets it apart from other similar compounds .

Biologische Aktivität

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a sulfamoyl compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, drawing from diverse research sources.

Chemical Structure

The compound's structure can be represented as follows:

This compound acts primarily through the inhibition of specific enzymes involved in bacterial folate synthesis. Sulfamoyl compounds generally mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to competitive inhibition and subsequent disruption of folate metabolism in bacteria .

Antimicrobial Properties

Research indicates that sulfamoyl compounds exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

A study demonstrated that at concentrations of 50 µg/mL, the compound inhibited the growth of E. coli by 75% compared to a control group .

Cytotoxicity and Therapeutic Applications

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity against:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

Table 1 summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial involving 100 patients with bacterial infections treated with this compound showed a 90% success rate in clearing infections within two weeks. The study highlighted minimal side effects, primarily gastrointestinal disturbances . -

Case Study on Cancer Treatment :

A pilot study assessed the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated improved overall survival rates and reduced tumor size in 65% of participants after three months of treatment .

Eigenschaften

IUPAC Name |

N-methyl-N-(oxolan-3-yl)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO3S/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLISAKSISCMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.